molecular formula C6H10OS B12581022 5-(Methylsulfanyl)pent-4-en-2-one CAS No. 497261-93-5

5-(Methylsulfanyl)pent-4-en-2-one

Cat. No.: B12581022
CAS No.: 497261-93-5
M. Wt: 130.21 g/mol
InChI Key: AUVHVWBBAZEMPR-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)pent-4-en-2-one is a chemical compound with the molecular formula C₆H₁₀OS It is characterized by the presence of a methylsulfanyl group attached to a pent-4-en-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)pent-4-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-penten-2-one with methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the methylthiol on the carbonyl carbon of the 4-penten-2-one.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)pent-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylsulfanyl)pent-4-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)pent-4-en-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit aldehyde dehydrogenases, leading to the accumulation of aldehydes and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)pent-4-en-2-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

497261-93-5

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

5-methylsulfanylpent-4-en-2-one

InChI

InChI=1S/C6H10OS/c1-6(7)4-3-5-8-2/h3,5H,4H2,1-2H3

InChI Key

AUVHVWBBAZEMPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC=CSC

Origin of Product

United States

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